5-(Dimethylamino)naphthalene-1-sulfonic acid

Fluorescence quantum yield standard Spectroscopic calibration Photophysical reference material

5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl acid; DANS acid) is the parent sulfonic acid of the dansyl fluorophore family, bearing the characteristic 5-dimethylaminonaphthalene-1-sulfonyl chromophore. With a molecular weight of 251.30 g/mol and a melting point of 316 °C, this compound is commercially available at ≥98.0% purity (HPLC) as a white to light yellow crystalline powder.

Molecular Formula C12H13NO3S
Molecular Weight 251.30 g/mol
CAS No. 4272-77-9
Cat. No. B135116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)naphthalene-1-sulfonic acid
CAS4272-77-9
Synonyms5-Dimethylaminonaphthalene-1-sulfonic Acid;  5-(Dimethylamino)-1-naphthalenesulfonic Acid; 
Molecular FormulaC12H13NO3S
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O
InChIInChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)
InChIKeyBBEQQKBWUHCIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethylamino)naphthalene-1-sulfonic Acid (CAS 4272-77-9): Procurement-Grade Fluorescence Standard and Derivatization Precursor


5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl acid; DANS acid) is the parent sulfonic acid of the dansyl fluorophore family, bearing the characteristic 5-dimethylaminonaphthalene-1-sulfonyl chromophore [1]. With a molecular weight of 251.30 g/mol and a melting point of 316 °C, this compound is commercially available at ≥98.0% purity (HPLC) as a white to light yellow crystalline powder . Unlike its sulfonyl chloride analog (dansyl chloride, CAS 605-65-2), dansyl acid is intrinsically fluorescent—exhibiting excitation/emission maxima at approximately 335/518 nm in aqueous media—without requiring a chemical reaction to generate the fluorophore [2]. This intrinsic fluorescence, combined with its documented role as an established quantum yield standard (Φ = 0.36 in 0.1 M NaHCO₃), distinguishes it from the broader class of dansyl derivatives that require derivatization to become fluorescent [3].

Why 5-(Dimethylamino)naphthalene-1-sulfonic Acid Cannot Be Replaced by Dansyl Chloride or Other Dansyl Derivatives Without Analytical Consequences


Although the dansyl fluorophore class shares a common 5-dimethylaminonaphthalene-1-sulfonyl core, the functional group at the 1-position fundamentally dictates the compound's photophysical state, stability, and application scope. Dansyl acid is intrinsically fluorescent with a documented quantum yield of 0.36 in aqueous bicarbonate buffer [1], whereas dansyl chloride (CAS 605-65-2) is non-fluorescent until it reacts with amines [2]. This means procurement of dansyl acid provides a ready-to-use fluorophore, while dansyl chloride requires an additional derivatization step that introduces variability in labeling efficiency [3]. Furthermore, dansyl acid is a high-melting solid (mp 316 °C) that is not moisture-sensitive, in contrast to dansyl chloride (mp 66.5–68 °C), which is described as moisture-sensitive, unstable in DMSO, and susceptible to hydrolysis above pH 9.5 . For applications requiring a pre-existing fluorophore—such as quantum yield calibration standards, pH-responsive probes, or FRET donor experiments where dansyl acid serves as the free-acid reference—substituting dansyl chloride or an amide derivative yields fundamentally different photophysical behavior, as evidenced by the absence of the 335 nm emission peak characteristic of the protonated excited state of the free acid [1].

5-(Dimethylamino)naphthalene-1-sulfonic Acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Established Quantum Yield Standard with Documented Φ = 0.36 vs. Non-Fluorescent Dansyl Chloride (Intrinsic Fluorescence Differentiation)

Dansyl acid (DANS acid) has been formally validated and published as a quantum yield fluorescence standard with a measured quantum yield (Φ) of 0.36 in 0.1 M NaHCO₃ at neutral to basic pH (7–9), where its emission at 515 nm and photolytic properties are stable [1]. In contrast, dansyl chloride (CAS 605-65-2) is non-fluorescent in its native state and only becomes fluorescent after covalent reaction with amines [2]. This means dansyl acid provides a ready-to-use, intrinsically fluorescent reference compound for quantum yield determinations, eliminating the derivatization step and its associated variability. Additionally, dansyl acid is not subject to oxygen quenching—a documented advantage over anthracene, another common quantum yield standard that suffers from severe oxygen quenching in organic solvents [1]. Quinine sulfate, the most widely accepted quantum yield standard, is insoluble in organic solvents, whereas dansyl acid is soluble in water over a wide pH range and in a series of alcohols, providing broader solvent compatibility [1].

Fluorescence quantum yield standard Spectroscopic calibration Photophysical reference material

Absorbance Intensity Superiority: Dansyl > Marfey > Fmoc > Dabsyl > OPA in Systematic Five-Reagent Comparison

In a systematic head-to-head comparison of five amine-derivatization reagents conducted under three pH conditions (2.6, 5.0, and 8.0), the dansyl chromophore exhibited the highest absorbance intensity among all five reagents tested, with the ranking: Dansyl > Marfey > Fmoc > Dabsyl > OPA [1]. This study used seven model amino acids (Glu, Ser, Ala, Gly, Tyr, norvaline, Phe) as substrates and evaluated absorbance profiles, fluorescence intensities, chromatographic properties, and ionization efficiencies for each derivatization method [1]. The dansyl method also showed less pH dependence in its performance compared to alternatives, making it suitable for both MS and fluorescence detection across a broader range of chromatographic conditions [1]. In practical application to Coptis chinensis (a Chinese medicinal herb) extracts, dansyl labeling identified the greatest number of compounds among all five methods tested [1].

Amine derivatization LC-MS metabolomics Absorbance detection sensitivity

Intrinsic pH-Responsive Dual-Fluorescence: Turn-Off and Turn-On Response Over pH 7.00–2.00 in Aqueous Solution

Dansyl acid (DA) itself—without any chemical modification or conjugation—functions as a structurally simple, dual-responsive fluorescent pH probe in aqueous solution, selectively and sensitively responding to pH changes from 7.00 to 2.00 [1]. At two different excitation wavelengths, the probe exhibits both fluorescence 'turn-off' and 'turn-on' responses, a dual-responsive behavior confirmed by NMR, UV–vis spectrometry, and single-crystal X-ray crystallography to arise from protonation of the nitrogen atom in the dimethylamino group [1]. The probe was further demonstrated to be applicable for monitoring intracellular H⁺ in NIH 3T3 cells via fluorescence imaging [1]. This intrinsic pH-sensing capability is absent in dansyl chloride, which must first react with amines to become fluorescent and does not exhibit this dual-responsive pH behavior in its native form. The pH-dependent excitation and emission characteristics of dansyl acid are well-documented: the 335 nm emission disappears in the pH 4–6 range, while the 515 nm emission is stable in the pH 7–9 range [2].

Fluorescent pH probe Intracellular pH sensing Dansyl acid dual-responsive sensor

Thermal and Hydrolytic Stability: Melting Point 316 °C vs. Dansyl Chloride 66.5–68 °C (Physical Stability Differentiation)

Dansyl acid exhibits a melting point of 316 °C and is a stable crystalline solid under ambient storage conditions, requiring only cool, dry storage . By contrast, dansyl chloride (CAS 605-65-2) has a melting point of only 66.5–68 °C and is explicitly labeled as moisture-sensitive, undergoing hydrolysis to form the non-reactive dansyl acid when exposed to water . Dansyl chloride solutions are also unstable in DMSO and must be stored under argon at 0 °C or below . The rate of dansyl chloride hydrolysis is constant and low only up to pH 9.5, above which it increases rapidly [1]. This fundamental stability differential means that dansyl acid can be stored as a solid at room temperature without special precautions against atmospheric moisture, while dansyl chloride requires refrigeration, desiccation, and protection from DMSO and basic pH conditions. The dansyl acid solid form (white to light yellow powder/crystal) remains chemically intact for extended periods with water content typically specified at ≤2.0% in commercial preparations .

Solid-state stability Long-term storage Moisture sensitivity comparison

HPLC Detection Sensitivity: Dansyl-Derivatized Nucleotides Achieve 200 fmol Detection Limit with Linear Range 2 pmol–200 fmol

In a direct comparison of dansyl chloride vs. fluorescein isothiocyanate (FITC) for fluorescent postlabeling of DNA nucleotides, HPLC analysis with a conventional fluorescence detector showed a linear relationship of fluorescence signal (integrated peak area) vs. amount of nucleotide injected from 2 pmol to 200 fmol for dansyl-labeled dAMP (r = 0.996, n = 3) [1]. While fluorescein-labeled nucleotides were approximately 2-fold more sensitive in terms of detection limit (S/N = 3), the excess fluorescein labeling reagent interfered with HPLC resolution of the labeled nucleotides, requiring an additional purification step prior to labeling [1]. In contrast, dansylated nucleotides permitted HPLC resolution of both normal and modified base-labeled nucleotides without further manipulation of reaction intermediates [1]. In optimized peroxyoxalate chemiluminescence detection systems, average detection limits of 200 fmol (S/N = 2) for injected dansylated amino acids were achieved, and further optimization yielded detection limits as low as ~10 fmol for dansyl amino acids using TCPO/H₂O₂ post-column reaction [2].

HPLC fluorescence detection DNA damage assay Nucleotide labeling sensitivity

Unique Excited-State Photophysics: Planar Intramolecular Charge-Transfer (PICT) Emission Distinguished from Twisted ICT of Dansyl Amides and Esters

A 2021 study comparing the photophysical behavior of dansyl acid, dansyl amide, and dansyl ester found that while solvatochromism and quantum yields are similar across all three dansyl derivatives, the excited-state emission mechanism differs fundamentally . Dansyl acid and two constrained dansyl derivatives (which cannot twist about the amino group) emit from a planar intramolecular charge-transfer (PICT) excited state, whereas unconstrained dansyl amides and esters can access twisted intramolecular charge-transfer (TICT) states in polar solvents . This mechanistic distinction means that dansyl acid provides a structurally simpler, more predictable photophysical reference for studying the PICT vs. TICT behavior of the dansyl chromophore. The large Stokes shift observed for dansyl derivatives—up to ~200 nm in some environments—is attributable to these charge-transfer excited-state dynamics, and dansyl acid's constrained planar geometry makes it particularly valuable as a baseline for understanding environmental sensitivity in more complex dansyl conjugates [1].

Photophysical mechanism Intramolecular charge transfer Dansyl excited-state behavior

Optimal Procurement and Application Scenarios for 5-(Dimethylamino)naphthalene-1-sulfonic Acid Based on Quantitative Differentiation Evidence


Fluorescence Quantum Yield Calibration Standard for Multi-Solvent Spectroscopic Laboratories

Laboratories performing relative quantum yield determinations across both aqueous and organic solvent systems should procure dansyl acid as a single, validated standard (Φ = 0.36 in 0.1 M NaHCO₃) that bridges the solvent-compatibility gap between quinine sulfate (aqueous-only) and anthracene (organic-only) while eliminating the oxygen-degassing requirement that complicates anthracene-based measurements [1]. Its photolytic stability in the pH 7–9 range and documented commercial availability at ≥98.0% purity (HPLC) make it suitable for routine calibration workflows.

Intrinsic Fluorescent pH Probe for Acidic Cellular Compartment Imaging (pH 7.00–2.00)

Cell biology and bioimaging groups studying acidic organelles (lysosomes, endosomes) can use dansyl acid directly as a structurally simple, dual-responsive fluorescent pH probe without any synthetic modification, leveraging its validated pH 7.00–2.00 response range and demonstrated applicability in NIH 3T3 cell imaging [1]. Its intrinsic fluorescence eliminates the need for a pre-labeling step required by dansyl chloride, reducing experimental complexity and potential cytotoxicity from residual reactive sulfonyl chloride reagent.

Amine-Targeted Metabolomics Derivatization with Superior Absorbance Detection

Metabolomics core facilities conducting amine-targeted LC-MS/MS analyses should select the dansyl (dansyl chloride derived from dansyl acid) derivatization strategy based on its highest absorbance intensity ranking among five common reagents (Dansyl > Marfey > Fmoc > Dabsyl > OPA) and its demonstrated ability to identify the greatest number of compounds in complex biological extracts [1]. The less pH-dependent performance of dansyl-derivatized products provides greater chromatographic method flexibility compared to Fmoc-Cl, which performs optimally only under highly acidic conditions.

DNA Damage and Nucleotide Fluorescence Postlabeling with Simplified Workflow

Analytical laboratories performing DNA adduct or nucleotide modification analysis should adopt dansyl-based fluorescence postlabeling when workflow simplicity and avoidance of intermediate purification steps are prioritized over the ~2-fold sensitivity advantage of fluorescein-based labeling [1]. The ability of dansylated nucleotides to be resolved by HPLC without further manipulation of reaction intermediates makes this approach particularly suitable for high-throughput screening applications where hands-on time reduction is critical.

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